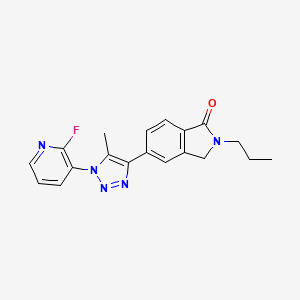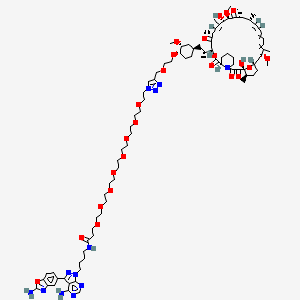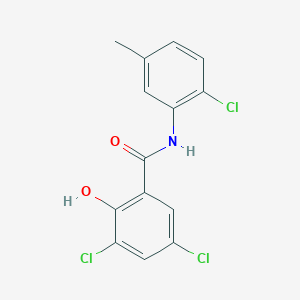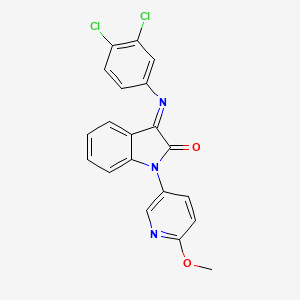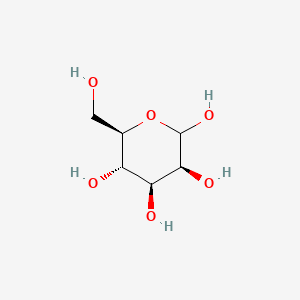![molecular formula C20H18ClN3OS B10772769 2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“PMID21757343C30”是一种具有治疗潜力的低分子药物。 它由PubChem CID 53380924识别,也称为GTPL6407或BDBM50349543
准备方法
合成路线和反应条件: “PMID21757343C30”的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,在特定研究出版物和专利中详细说明。
工业生产方法: “PMID21757343C30”的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括结晶、纯化和质量控制等步骤,以满足药物标准。
化学反应分析
反应类型: “PMID21757343C30”会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团替换一个官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 这些反应产生的主要产物取决于所使用的具体条件和试剂。详细的反应机理和产物在科学文献中有记载。
科学研究应用
“PMID21757343C30”具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和研究中的参考化合物。
生物学: 研究其对细胞过程和途径的影响。
医学: 探索其在治疗癌症和神经疾病等疾病方面的潜在治疗效果。
工业: 用于开发新的药物和化学产品。
作用机制
“PMID21757343C30”的作用机制涉及其与特定分子靶标和途径的相互作用。它通过与靶受体结合起作用,引起构象变化,从而触发下游信号通路。 这导致各种细胞过程的调节,最终导致其治疗效果 .
类似化合物:
- GTPL6407
- BDBM50349543
比较: “PMID21757343C30”在其特定的分子结构和靶标相互作用方面是独一无二的。 与类似化合物相比,它可能表现出不同的药代动力学和药效学特性,使其成为特定治疗应用的宝贵候选药物 .
相似化合物的比较
- GTPL6407
- BDBM50349543
Comparison: “PMID21757343C30” is unique in its specific molecular structure and target interaction. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
属性
分子式 |
C20H18ClN3OS |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
[(2R)-2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-10-17(14-4-2-5-15(21)11-14)23-12-16(13)18-6-3-8-24(18)20(25)19-22-7-9-26-19/h2,4-5,7,9-12,18H,3,6,8H2,1H3/t18-/m1/s1 |
InChI 键 |
GCSDBTCZHROCLZ-GOSISDBHSA-N |
手性 SMILES |
CC1=CC(=NC=C1[C@H]2CCCN2C(=O)C3=NC=CS3)C4=CC(=CC=C4)Cl |
规范 SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)C3=NC=CS3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)


